molecular formula C10H11NO2 B1591802 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid CAS No. 1256822-12-4

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

Cat. No. B1591802
M. Wt: 177.2 g/mol
InChI Key: BNMHRKQDWDPFKU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid, also known as THQ-6-COOH, is a naturally occurring organic compound derived from quinoline. It is a versatile compound that has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. THQ-6-COOH has a wide range of biochemical and physiological effects, and it has been found to have advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Reactions

5,6,7,8-Tetrahydroquinoline derivatives have been explored for their diverse chemical properties. Crossley, Curran, and Hill (1976) discussed the preparation of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters and their conversion into amides, nitriles, and thioamides (Crossley, Curran, & Hill, 1976). Similarly, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through a specific reaction mechanism (Rudenko et al., 2012).

Pharmacological Activity

Smirnova et al. (1998) explored the synthesis of substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid and characterized their antibacterial, antiinflammatory, analgesic, and anticonvulsive activities (Smirnova et al., 1998).

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHRKQDWDPFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619585
Record name 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

CAS RN

1256822-12-4
Record name 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
RJ Johnson, DJR O'Mahony, WT Edwards… - Organic & …, 2013 - pubs.rsc.org
5,6,7,8-Tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with appended trifluoromethyl groups are valuable chemotypes in medicinal chemistry due to the presence of a …
Number of citations: 13 pubs.rsc.org
KA Skupinska, EJ McEachern, RT Skerlj… - The Journal of Organic …, 2002 - ACS Publications
A method to prepare amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of the corresponding acetamido-substituted …
Number of citations: 36 pubs.acs.org
SO Sotnik, AI Subota, AY Kliuchynskyi… - The Journal of …, 2021 - ACS Publications
A Cu-catalyzed, easily scalable one-pot synthesis of fused pyridines by the reaction of cyclic ketones with propargylamine is described. The protocol was optimized based on the results …
Number of citations: 14 pubs.acs.org
T Putkonen, A Tolvanen, R Jokela, S Caccamese… - Tetrahedron, 2003 - Elsevier
The first total synthesis of racemic tangutorine, a novel indole alkaloid, was performed in 7 steps. The key reactions, dithionite reduction and acidic cyclization provided easy access with …
Number of citations: 53 www.sciencedirect.com

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